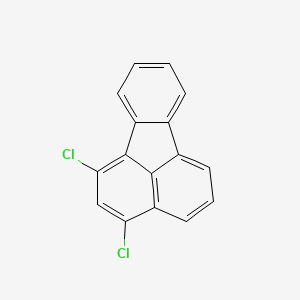
1,3-Dichlorofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichlorofluoranthene is a chlorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure. Chlorinated PAHs, including this compound, are of significant interest due to their environmental persistence and potential health impacts .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the fluoranthene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the final product .
化学反应分析
Types of Reactions
1,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce partially or fully dechlorinated fluoranthene derivatives .
科学研究应用
1,3-Dichlorofluoranthene has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dichlorofluoranthene involves its interaction with biological molecules, leading to various biochemical effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound’s chlorinated structure enhances its ability to interact with cellular components, leading to increased toxicity compared to non-chlorinated PAHs .
相似化合物的比较
Similar Compounds
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
Uniqueness
1,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other chlorinated fluoranthenes, it exhibits distinct physical and chemical properties, making it a valuable compound for specific research applications .
属性
CAS 编号 |
82520-76-1 |
|---|---|
分子式 |
C16H8Cl2 |
分子量 |
271.1 g/mol |
IUPAC 名称 |
1,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-13-8-14(18)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
InChI 键 |
IDZCBMITAPKIMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















